molecular formula C14H20N2O3 B4658418 N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 5922-73-6

N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B4658418
CAS RN: 5922-73-6
M. Wt: 264.32 g/mol
InChI Key: YZMKIQULUWOBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as IMPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family and is known for its unique properties, including its ability to interact with biological systems in a specific manner.

Mechanism of Action

IMPE acts as a potent and selective inhibitor of VMAT2. This transporter is responsible for the uptake of monoamines into synaptic vesicles, which are then released into the synaptic cleft upon neuronal stimulation. By inhibiting VMAT2, IMPE can modulate the release of these neurotransmitters and thus affect the functioning of the nervous system. IMPE has been shown to be particularly effective in modulating the release of dopamine, which is involved in a wide range of physiological and pathological processes.
Biochemical and Physiological Effects:
IMPE has been shown to have a number of biochemical and physiological effects. In addition to its effects on the nervous system, IMPE has been shown to affect the functioning of other organ systems, including the cardiovascular system and the immune system. IMPE has been shown to modulate the release of cytokines, which are involved in the regulation of the immune response. IMPE has also been shown to affect the functioning of the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

IMPE has a number of advantages for use in lab experiments. It is a highly specific inhibitor of VMAT2, which makes it useful for studying the role of this transporter in various physiological and pathological processes. IMPE is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of IMPE in lab experiments. For example, it can be difficult to control the dose of IMPE, which can lead to variability in experimental results. Additionally, IMPE can be toxic at high doses, which can limit its usefulness in some experimental settings.

Future Directions

There are a number of future directions for research on IMPE. One promising area of research is the development of more potent and selective inhibitors of VMAT2. This could lead to the development of new drugs for the treatment of a wide range of neurological and psychiatric disorders. Another area of research is the study of the effects of IMPE on other organ systems, including the immune system and the cardiovascular system. This could lead to a better understanding of the role of VMAT2 in these systems and could lead to the development of new treatments for a wide range of diseases. Finally, there is a need for more research on the safety and toxicity of IMPE, particularly at high doses. This could help to ensure that IMPE is used safely and effectively in future research.

Scientific Research Applications

IMPE has been extensively studied for its potential applications in scientific research. One of the most promising applications of IMPE is in the field of neuroscience. IMPE has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines, including dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, IMPE can modulate the release of these neurotransmitters and thus affect the functioning of the nervous system.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)16-14(18)13(17)15-9-8-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMKIQULUWOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367030
Record name STK169216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5922-73-6
Record name STK169216
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.